molecular formula C15H21NO2S B12520411 Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- CAS No. 654065-70-0

Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl-

Cat. No.: B12520411
CAS No.: 654065-70-0
M. Wt: 279.4 g/mol
InChI Key: JBAIIYAMFUFULQ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- is a chemical compound with the molecular formula C12H17NO2S. It is a derivative of benzenesulfonamide, characterized by the presence of methyl, butenyl, and propenyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- typically involves the reaction of benzenesulfonyl chloride with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzenesulfonamide derivatives .

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- include other benzenesulfonamide derivatives with different substituents on the nitrogen atom. Examples include:

  • Benzenesulfonamide, 4-methyl-N-(1-vinylcyclohexyl)-
  • Benzenesulfonamide, 4-methyl-N-(2-propyl)-

Uniqueness

The uniqueness of Benzenesulfonamide, 4-methyl-N-(3-methyl-3-butenyl)-N-2-propenyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

654065-70-0

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

4-methyl-N-(3-methylbut-3-enyl)-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C15H21NO2S/c1-5-11-16(12-10-13(2)3)19(17,18)15-8-6-14(4)7-9-15/h5-9H,1-2,10-12H2,3-4H3

InChI Key

JBAIIYAMFUFULQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=C)C)CC=C

Origin of Product

United States

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